3'-ethyl-1,3'-biazetidine, trifluoroacetic acid
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Overview
Description
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The trifluoroacetic acid component adds to the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions .
Preparation Methods
The synthesis of 3’-ethyl-1,3’-biazetidine, trifluoroacetic acid involves several steps. One common method includes the reaction of azetidine derivatives with ethylating agents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-ethyl-1,3’-biazetidine, trifluoroacetic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s reactivity allows it to form covalent bonds with these targets, leading to changes in their structure and function . The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid can be compared with other azetidine derivatives, such as 3’-methyl-1,3’-biazetidine, trifluoroacetic acid. While both compounds share similar structural features, the ethyl group in 3’-ethyl-1,3’-biazetidine, trifluoroacetic acid provides unique reactivity and stability properties . This makes it more suitable for specific applications, such as in the synthesis of complex organic molecules .
Similar compounds include:
These compounds share some chemical properties but differ in their specific applications and reactivity profiles .
Properties
CAS No. |
2742660-82-6 |
---|---|
Molecular Formula |
C10H17F3N2O2 |
Molecular Weight |
254.2 |
Purity |
95 |
Origin of Product |
United States |
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